5-氨基-1-甲基-1H-咪唑-4-羧酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

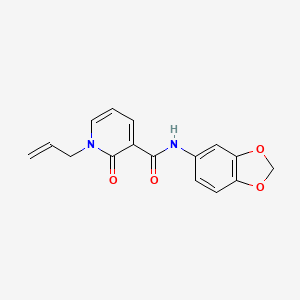

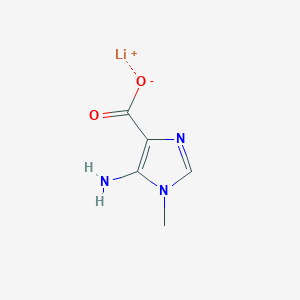

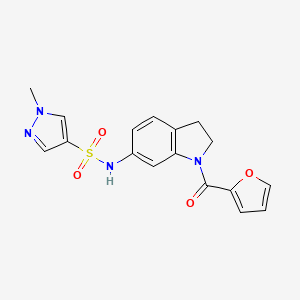

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C5H6LiN3O2 . It is an organic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions are mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

结构表征和光致发光

5-氨基-1-甲基-1H-咪唑-4-羧酸锂有助于合成和表征新型锂有机框架。这些框架表现出客体依赖的光致发光,使其在发光材料和传感器开发中具有潜在用途。一个独特的十一核锂羧酸盐配合物表现出明显的主客体依赖的光致发光行为,表明其在光学和电子器件中的应用 (S. B. Aliev 等,2014)。

抗结核活性

在药物化学领域,5-氨基-1-甲基-1H-咪唑-4-羧酸盐的衍生物已被合成并评估其抗结核活性。一些化合物对结核分枝杆菌表现出中等到良好的活性,突出了5-氨基-1-甲基-1H-咪唑-4-羧酸锂衍生物在开发新的抗结核剂中的潜力 (Bhagwat Jadhav 等,2016)。

不对称合成氨基酸

该化合物还在α-氨基酸的合成中得到应用。使用源自1,5-二甲基-4-苯基咪唑烷-2-酮的手性亚胺试剂(与5-氨基-1-甲基-1H-咪唑-4-羧酸锂结构相关),研究人员开发了α-氨基酸实际不对称合成的的方法,展示了此类化合物在合成有机化学中的用途 (G. Guillena 和 C. Nájera,2000)。

锂电池电解质

另一个重要的应用是在锂电池电解质的开发中。含有咪唑衍生物的离子液体(包括与5-氨基-1-甲基-1H-咪唑-4-羧酸锂结构相似的离子液体)已被研究其作为电解质组分的适用性。这些研究探讨了此类离子液体的热稳定性、粘度、电导率和电化学性能,旨在提高锂电池的性能和安全性 (Valentina Borgel 等,2009)。

液晶形成

与5-氨基-1-甲基-1H-咪唑-4-羧酸锂相关的羧酸官能化咪唑鎓盐已被证明可以形成液晶,其中包括在或接近室温时的锂离子。这些材料在高温下表现出增加的锂离子电导率,表明它们在开发用于电子显示器和其他需要液晶特性的应用的新材料中的潜力 (Joseph C. Y. Lin 等,2011)。

未来方向

作用机制

Target of Action

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer . The primary targets of this compound are likely to be specific proteins or enzymes involved in cell signaling pathways that regulate cell growth and proliferation.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity. This interaction can lead to changes in the cell signaling pathways, potentially inhibiting the growth and spread of cancer cells

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways involved in cell growth and proliferation. By interacting with its targets, the compound could disrupt these pathways, leading to a decrease in the growth and spread of cancer cells

Result of Action

The molecular and cellular effects of the compound’s action are likely to include a reduction in the growth and spread of cancer cells . This could result from the compound’s interactions with its targets and its effects on cell signaling pathways.

属性

IUPAC Name |

lithium;5-amino-1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOZNHMUMSNJDO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NC(=C1N)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)

![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)

![(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2923309.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2923311.png)